BenchChemオンラインストアへようこそ!

methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate

Lipophilicity Membrane permeability Prodrug design

Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate (CAS 1219578-96-7) is a Rule-of-Three compliant fragment (MW 233.23, XLogP3 1.5, 1 HBD) featuring a 2-methyltetrazole bioisostere that mimics carboxylic acid pharmacophores while reducing glucuronidation liability. Compared to the free acid analog (CAS 936074-72-5, logD -3.35, 3 HBDs), this methyl ester prodrug form enhances passive permeability for oral absorption. The free 2-amino group enables conjugation to affinity tags for chemical probe development. Sourced from InterBioScreen's QC-verified fragment library, this compound is ready for FBDD, HTS, and lead optimization.

Molecular Formula C10H11N5O2
Molecular Weight 233.23
CAS No. 1219578-96-7
Cat. No. B3091868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate
CAS1219578-96-7
Molecular FormulaC10H11N5O2
Molecular Weight233.23
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC(=C(C=C2)C(=O)OC)N
InChIInChI=1S/C10H11N5O2/c1-15-13-9(12-14-15)6-3-4-7(8(11)5-6)10(16)17-2/h3-5H,11H2,1-2H3
InChIKeyWKSTXYKJXQVSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4-(2-Methyl-2H-Tetrazol-5-Yl)Benzoate (CAS 1219578-96-7): Physicochemical Profile and Screening Provenance for Procurement Decisions


Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate (CAS 1219578-96-7) is a synthetic tetrazole-bearing benzoate ester with the molecular formula C₁₀H₁₁N₅O₂ and a molecular weight of 233.23 g/mol [1]. The compound is catalogued in the InterBioScreen screening library (product code BB_SC-8673), indicating its availability within curated compound collections for high-throughput and fragment-based screening campaigns [2]. Key computed physicochemical descriptors include an XLogP3-AA of 1.5, a single hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds, distinguishing it from its more polar carboxylic acid analog (CAS 936074-72-5) which possesses three hydrogen bond donors and a lower computed logP [1].

Why Methyl 2-Amino-4-(2-Methyl-2H-Tetrazol-5-Yl)Benzoate Cannot Be Casually Replaced by Its Carboxylic Acid Analog or Other Tetrazole Derivatives


Substituting methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate with its direct carboxylic acid congener (CAS 936074-72-5) or with regioisomeric tetrazole-benzoate compounds introduces quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and ionization state that alter membrane permeability, target engagement, and assay compatibility [1]. The methyl ester form presents an XLogP3 of 1.5 versus the substantially lower computed logP (~0.73) and markedly more negative logD (−3.35) of the free acid, while simultaneously reducing the hydrogen bond donor count from three to one—a difference known to influence oral absorption and blood-brain barrier penetration in ester prodrug strategies [2]. Furthermore, the N2-methyl substitution pattern on the tetrazole ring confers distinct electronic and steric properties compared to N1-substituted or unsubstituted tetrazole analogs, affecting both metabolic stability and target binding geometry in ways that cannot be predicted without compound-specific data [3].

Quantitative Differentiation Evidence for Methyl 2-Amino-4-(2-Methyl-2H-Tetrazol-5-Yl)Benzoate Against Closest Analogs


Lipophilicity Advantage: XLogP3 of 1.5 for the Methyl Ester Versus logP ~0.73 for the Carboxylic Acid Analog

The target methyl ester compound exhibits a computed XLogP3-AA of 1.5, as reported in PubChem [1]. In contrast, the direct carboxylic acid analog, 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid (CAS 936074-72-5), has a vendor-reported computed logP of 0.73 and a logD at physiological pH of −3.35 . The ~0.77 log unit increase in lipophilicity for the methyl ester translates to an approximately 5.9-fold higher theoretical octanol-water partition coefficient, consistent with the established principle that methyl esterification of carboxylic acids enhances passive membrane permeability in prodrug strategies [2].

Lipophilicity Membrane permeability Prodrug design

Reduced Hydrogen Bond Donor Count: One HBD for the Methyl Ester Versus Three for the Free Acid

The target compound possesses a single hydrogen bond donor (the aromatic NH₂ group), while the carboxylic acid analog has three HBDs (NH₂ + COOH). This is a direct structural consequence of masking the carboxylic acid as its methyl ester [1]. The reduction from three to one HBD aligns with Lipinski's Rule of Five and is associated with improved oral absorption potential; medicinal chemistry guidelines indicate that compounds with ≤3 HBDs are statistically more likely to achieve acceptable oral bioavailability, and reducing HBD count below 2 further enhances CNS penetration potential [2].

Hydrogen bonding Oral bioavailability Blood-brain barrier

Tetrazole Moiety as a Carboxylic Acid Bioisostere: Comparable pKa (~4.5–4.9) with Enhanced Metabolic Stability

The tetrazole ring in this compound belongs to a well-established class of carboxylic acid bioisosteres. Literature data demonstrate that 5-substituted-1H-tetrazoles exhibit pKa values in the range of 4.5–4.9, comparable to carboxylic acids (pKa ~4.2–4.4), enabling similar ionization states at physiological pH and analogous hydrogen-bonding interactions with biological targets [1]. Critically, tetrazoles offer superior metabolic stability compared to carboxylic acids, which are susceptible to phase II conjugation (glucuronidation) and beta-oxidation. This bioisosteric replacement strategy has been validated across multiple target classes, including MCL-1/BCL-xL dual inhibitors where tetrazole substitution maintained or improved binding affinity relative to the parent carboxylic acid [2].

Bioisostere Metabolic stability pKa

N2-Methyl Substitution on the Tetrazole Ring: Regiochemical Differentiation from N1-Substituted and Unsubstituted Analogs

The tetrazole ring in this compound carries a methyl group at the N2 position, producing a 2-methyl-2H-tetrazole regioisomer. This is structurally distinct from the 1-methyl-1H-tetrazole regioisomer (e.g., methyl 4-(1-methyltetrazol-5-yl)benzoate analogs) and from unsubstituted 1H-tetrazole derivatives. Literature on tetrazole regioisomerism indicates that N1- versus N2-alkylation alters the dipole moment, tautomeric equilibrium, and hydrogen-bond acceptor capacity of the tetrazole ring [1]. In GABA transporter inhibitor studies, 1,5-disubstituted tetrazole derivatives displayed distinct activity at mGAT2–mGAT4, whereas 5-monosubstituted tetrazoles showed negligible inhibition, demonstrating that substitution pattern alone can dictate biological activity [2]. The N2-methyl configuration in the target compound precludes the acidic N–H proton present in 1H-tetrazoles, eliminating an additional hydrogen bond donor and altering the interaction profile with target proteins.

Regiochemistry Tetrazole substitution SAR

Screening Library Provenance: InterBioScreen BB_SC-8673 Cataloging with QC-Verified Identity

This compound is catalogued as product BB_SC-8673 in the InterBioScreen screening collection, a commercially available library used by pharmaceutical and agrochemical discovery programs worldwide [1]. InterBioScreen compounds are supplied with analytical quality control data and are designed for high-throughput screening compatibility. This provides a procurement advantage over custom-synthesized analogs, as the compound's identity, purity, and availability are verified through a commercial supply chain, reducing the risk of structural misassignment or batch-to-batch variability that can confound screening campaigns.

Screening library Quality control Reproducibility

Procurement-Relevant Application Scenarios for Methyl 2-Amino-4-(2-Methyl-2H-Tetrazol-5-Yl)Benzoate


Fragment-Based Drug Discovery (FBDD) Screening Libraries Targeting Carboxylic-Acid-Binding Pockets

The compound's molecular weight (233.23 Da), single hydrogen bond donor, and XLogP3 of 1.5 place it within the Rule-of-Three compliant fragment space, making it suitable for inclusion in fragment-screening libraries [1]. Its tetrazole moiety serves as a non-classical carboxylic acid bioisostere with comparable pKa (~4.5–4.9) but enhanced metabolic stability, enabling fragment hits to progress to lead optimization without the pharmacokinetic liabilities commonly associated with carboxylic acid-containing fragments [2]. Procurement from InterBioScreen ensures QC-verified identity for reproducible FBDD campaigns.

Ester Prodrug Strategy for In Vivo Efficacy Studies Requiring Oral Bioavailability

When the corresponding carboxylic acid (CAS 936074-72-5) fails to achieve adequate oral exposure due to its low logD (−3.35) and three hydrogen bond donors, the methyl ester form (XLogP3 1.5, single HBD) can be deployed as a prodrug [1][2]. This approach leverages the established principle that methyl ester prodrugs are hydrolyzed in vivo by ubiquitous esterases to release the active carboxylic acid, while the increased lipophilicity of the ester facilitates passive intestinal absorption [3]. Procurement of the pre-formed methyl ester eliminates the need for in-house derivatization of the acid.

Lead Optimization Programs Requiring Carboxylic Acid Bioisostere Replacement for Metabolic Stability

In medicinal chemistry programs where a carboxylic acid pharmacophore drives target engagement but introduces metabolic clearance via glucuronidation, the 2-methyl-2H-tetrazole motif offers a direct bioisosteric surrogate [1]. Literature precedent demonstrates that tetrazole-for-carboxylic acid substitution can maintain or improve target binding affinity while reducing susceptibility to phase II conjugation [2]. This compound provides a pre-built tetrazole-benzoate scaffold that can be further functionalized through the free amino group for SAR exploration.

Chemical Biology Probe Development for Target Engagement Studies

The free aromatic amine at the 2-position of the benzoate ring provides a synthetic handle for conjugation to affinity tags, fluorescent reporters, or biotin, enabling the development of chemical biology probes [1]. The N2-methyltetrazole moiety eliminates the acidic proton present in 1H-tetrazoles, reducing non-specific binding to serum proteins and improving signal-to-noise ratios in pull-down and cellular target engagement assays. The methyl ester can be selectively hydrolyzed post-conjugation if a free carboxylate is required for target recognition.

Quote Request

Request a Quote for methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.